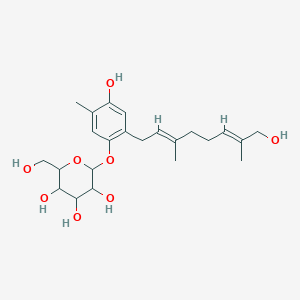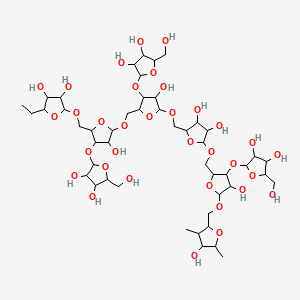![molecular formula C32Cl16FeN8 B12323906 5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/no-structure.png)
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)” is a highly complex and chlorinated organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the polycyclic framework.
Chlorination: Introduction of chlorine atoms through halogenation reactions, often using reagents like chlorine gas or N-chlorosuccinimide (NCS).
Coordination with Iron: The final step would involve the coordination of the iron(2+) ion, possibly through a ligand exchange reaction.
Industrial Production Methods
Industrial production would likely involve:
Batch Processing: Due to the complexity, batch processing in controlled environments to ensure purity and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the iron center.
Reduction: Reduction reactions could alter the oxidation state of the iron ion.
Substitution: Chlorine atoms may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organolithium reagents, Grignard reagents.
Major Products
Oxidation Products: Higher oxidation states of iron complexes.
Reduction Products: Lower oxidation states or dechlorinated products.
Substitution Products: Compounds with different functional groups replacing chlorine atoms.
科学研究应用
Chemistry
Catalysis: Potential use as a catalyst in organic reactions due to the presence of iron.
Materials Science: Applications in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Exploration of its biological activity and potential therapeutic uses.
Biochemical Research: Study of its interactions with biological molecules.
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules.
Environmental Science:
作用机制
The compound’s mechanism of action would depend on its specific application:
Catalysis: The iron center may facilitate electron transfer reactions.
Biological Activity: Interaction with enzymes or receptors, possibly through coordination with nitrogen atoms.
相似化合物的比较
Similar Compounds
Hexachlorobenzene: A simpler chlorinated compound with known industrial applications.
Iron(III) Chloride: A common iron compound used in various chemical processes.
Uniqueness
Complex Structure: The unique polycyclic and highly chlorinated structure sets it apart from simpler compounds.
Multiple Nitrogen Atoms: The presence of multiple nitrogen atoms may confer unique reactivity and coordination properties.
属性
分子式 |
C32Cl16FeN8 |
|---|---|
分子量 |
1119.5 g/mol |
IUPAC 名称 |
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+) |
InChI |
InChI=1S/C32Cl16N8.Fe/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI 键 |
IVDXYCTXTIJKTO-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)

![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)
